molecular formula C15H18N2O3S B4457413 2-ethoxy-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide

2-ethoxy-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No.: B4457413
M. Wt: 306.4 g/mol
InChI Key: VCHPOBUBLWMCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is an organic compound with the molecular formula C15H18N2O3S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with 2-pyridinylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy group.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

2-ethoxy-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyridinylmethyl group can enhance binding affinity and specificity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
  • 2-ethoxy-5-methyl-N-(4-pyridinylmethyl)benzenesulfonamide

Uniqueness

2-ethoxy-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinylmethyl group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-ethoxy-5-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-3-20-14-8-7-12(2)10-15(14)21(18,19)17-11-13-6-4-5-9-16-13/h4-10,17H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHPOBUBLWMCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethoxy-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-ethoxy-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2-ethoxy-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-ethoxy-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2-ethoxy-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2-ethoxy-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.